molecular formula C10H22S2Si B11939782 Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- CAS No. 62618-95-5

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-

Cat. No.: B11939782
CAS No.: 62618-95-5
M. Wt: 234.5 g/mol
InChI Key: FHOQYLMNFBZPPA-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound "Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-" corresponds to 2-Trimethylsilyl-1,3-dithiane (CAS: 13411-42-2), a silylated 1,3-dithiane derivative. Its molecular formula is C₇H₁₆S₂Si, with a molecular weight of 192.42 g/mol. It is a colorless to pale yellow liquid with a boiling point of 54–55 °C at 0.17 mmHg and a density of 1.014 g/mL at 25 °C .

Synthesis:
The compound is synthesized via lithium-mediated silylation of 1,3-dithiane using trimethylchlorosilane (TMSCl), achieving yields of 85–87% . This method exploits the nucleophilic character of the dithiane anion, which reacts efficiently with TMSCl to form the silylated product.

Applications:
2-Trimethylsilyl-1,3-dithiane serves as a versatile reagent in organic synthesis. It acts as a masked 1,3-dithiane equivalent, enabling selective carbonyl umpolung reactions. Its enhanced reactivity and stability compared to unmodified 1,3-dithiane make it preferable in complex syntheses, such as forming dithioacetals and stabilizing carbocation intermediates .

Properties

CAS No.

62618-95-5

Molecular Formula

C10H22S2Si

Molecular Weight

234.5 g/mol

IUPAC Name

trimethyl-(2-propan-2-yl-1,3-dithian-2-yl)silane

InChI

InChI=1S/C10H22S2Si/c1-9(2)10(13(3,4)5)11-7-6-8-12-10/h9H,6-8H2,1-5H3

InChI Key

FHOQYLMNFBZPPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(SCCCS1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- typically involves the reaction of trimethylsilyl chloride with a suitable dithiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.

    Substitution: The silicon atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.

Scientific Research Applications

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for various biochemical studies.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The dithiane ring provides additional stability and reactivity, making the compound versatile in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Dithian-2-yl)indoles

  • Structure : Contains a dithiane ring fused to an indole moiety, with protective groups (e.g., p-methoxyphenylsulfonyl) on the indole nitrogen .
  • Reactivity : The dithiane anion in these derivatives reacts with electrophiles (e.g., aldehydes, alkyl halides) but requires specific protective groups to stabilize the anion.
  • Key Difference : The indole-dithiane hybrid lacks the trimethylsilyl group , reducing its volatility and altering its electrophilic trapping efficiency compared to 2-trimethylsilyl-1,3-dithiane .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structure : Features a trimethylsilyl group linked to a boron-containing dioxaborolane ring (CAS: 159087-46-4) .
  • Synthesis: Prepared via Sonogashira coupling or silylation of alkynylboronates, requiring transition-metal catalysts (e.g., Pd).
  • Reactivity : The boron moiety enables Suzuki-Miyaura cross-couplings, contrasting with the sulfur-based reactivity of 2-trimethylsilyl-1,3-dithiane. Both compounds, however, exploit silyl groups to stabilize reactive intermediates .

1,3-Dithiane (Unmodified)

  • Structure : A six-membered ring with two sulfur atoms.
  • Reactivity : Generates dithiane anions for umpolung chemistry but is less stable and harder to handle than its silylated counterpart.
  • Performance : 2-Trimethylsilyl-1,3-dithiane exhibits higher selectivity in reactions due to the electron-withdrawing silyl group, which moderates the nucleophilicity of the dithiane anion .

Comparative Data Table

Property 2-Trimethylsilyl-1,3-dithiane 1,3-Dithiane Trimethyl((dioxaborolanyl)ethynyl)silane
Molecular Weight 192.42 g/mol 120.24 g/mol 224.18 g/mol
Boiling Point 54–55 °C (0.17 mmHg) 92–94 °C (1 mmHg) Not reported
Key Functional Group Trimethylsilyl + dithiane Dithiane Trimethylsilyl + dioxaborolane
Primary Use Carbonyl umpolung, stabilization Umpolung chemistry Cross-coupling reactions
Synthetic Accessibility High (85–87% yield) Moderate Moderate (45–92% yield)

Reactivity and Selectivity Insights

  • Electrophilic Reactions : The trimethylsilyl group in 2-trimethylsilyl-1,3-dithiane enhances regioselectivity by directing electrophiles to the sulfur atoms, unlike unmodified dithianes, which exhibit broader reactivity patterns .
  • Thermal Stability: Silylated derivatives generally show higher thermal stability than non-silylated analogs, enabling reactions at elevated temperatures without decomposition .
  • Comparative Limitations : While 2-trimethylsilyl-1,3-dithiane excels in umpolung chemistry, it is less effective in cross-coupling applications compared to boron-containing silanes like Trimethyl((dioxaborolanyl)ethynyl)silane .

Biological Activity

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- (CAS No. 62618-95-5) is an organosilicon compound characterized by its unique molecular structure, which includes a silane group attached to a 1,3-dithiane moiety. This compound has garnered interest for its potential biological activities and applications in various fields, including organic synthesis and materials science.

  • Molecular Formula : C10H22S2Si
  • Molecular Weight : 222.43 g/mol
  • Structure : The compound features a trimethylsilane group and a dithiane ring, which contributes to its reactivity and potential biological interactions.

The biological activity of silane compounds often relates to their ability to interact with biological molecules through several mechanisms:

  • Nucleophilic Substitution : The silane group can undergo nucleophilic substitution reactions, which may modify biomolecules such as proteins or nucleic acids.
  • Oxidative Reactions : The dithiane moiety can be oxidized to form sulfoxides or sulfones, potentially influencing cellular processes or signaling pathways.
  • Metal Coordination : Silanes can coordinate with metal ions, which may enhance their biological activity by facilitating interactions with metalloproteins or enzymes.

1. Antimicrobial Activity

Preliminary studies suggest that silane compounds can exhibit antimicrobial properties. For instance, modifications of the dithiane structure have been linked to enhanced activity against various bacterial strains.

CompoundActivityReference
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-Moderate antibacterial activity

2. Cytotoxicity

Research indicates that certain organosilicon compounds can induce cytotoxic effects in cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon metabolic activation.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

3. Drug Delivery Systems

The unique properties of silanes allow them to be used in drug delivery systems. Their ability to form stable bonds with various substrates makes them suitable for conjugating therapeutic agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study evaluated the antimicrobial efficacy of silane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the trimethylsilane derivatives exhibited significant inhibition zones compared to controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on HeLa and MCF-7 cell lines revealed that silane derivatives induced apoptosis through ROS generation. The study highlighted the potential for these compounds in developing new anticancer therapies.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodBase/CatalystTemperatureYieldReference
Lithiation + TMSClLDA/n-BuLi-78°C to 0°C87%
Direct SilylationTriethylamineRT85%

Advanced: How does the choice of base influence reaction efficiency in lithiation-based synthesis?

Methodological Answer:
The base determines the extent of lithiation and subsequent silylation:

  • n-BuLi vs. LDA: LDA provides higher regioselectivity due to its steric bulk, reducing side reactions (e.g., α-lithiation of dithiane). However, n-BuLi may offer faster kinetics in polar solvents like THF .
  • Solvent Effects: Ethereal solvents (THF, Et₂O) stabilize the lithiated intermediate, enhancing reactivity toward TMSCl. Non-polar solvents (hexane) may slow the reaction, requiring longer reaction times .

Contradiction Note: Some studies report lower yields (~80%) when scaling Route 1 to >10 mmol, possibly due to incomplete lithiation or TMSCl decomposition. Optimizing base stoichiometry (1.1–1.2 eq) and slow TMSCl addition mitigates this .

Basic: What characterization techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 0.15–0.25 ppm (Si(CH₃)₃) and δ 1.2–1.4 ppm (isopropyl group) confirm substitution .
    • ¹³C NMR: Signals near δ 5–10 ppm (Si–C) and δ 25–30 ppm (dithiane carbons) validate connectivity .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 193.4 (C₇H₁₆S₂Si) .
  • Boiling Point/Density: Physical properties (bp: 54–55°C at 0.17 mmHg; density: 1.014 g/mL) cross-check purity .

Advanced: What mechanistic pathways govern its reactivity in cross-coupling reactions?

Methodological Answer:
The 1,3-dithiane moiety acts as a masked carbonyl equivalent, enabling umpolung reactivity. Key pathways include:

  • Nucleophilic Desilylation: Under acidic conditions (e.g., HCl/MeOH), the TMS group is cleaved, generating a dithiolane intermediate that undergoes further alkylation or oxidation .
  • Transition Metal Catalysis: Pd-catalyzed coupling with aryl halides proceeds via oxidative addition of the C–S bond, forming biaryl derivatives .

Critical Variables:

  • Solvent Polarity: Protic solvents (MeOH) favor desilylation, while aprotic solvents (DMF) stabilize metal-catalyzed pathways .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:
The compound serves as a versatile 1,3-dithiane synthon for:

  • Carbonyl Protection: Forms stable dithiane adducts with ketones/aldehydes, enabling selective transformations (e.g., Grignard additions) .
  • Heterocycle Synthesis: Reacts with electrophiles (e.g., epoxides) to construct sulfur-containing heterocycles .

Advantages Over 1,3-Dithiane:

  • Enhanced solubility in non-polar solvents.
  • Higher thermal stability during prolonged reactions .

Advanced: How to address yield discrepancies in scaled-up syntheses?

Methodological Answer:
Yield drops at larger scales (>10 mmol) often stem from:

  • Incomplete Lithiation: Use in-situ titration (Gilman test) to monitor base activity.
  • Exothermic Reactions: Gradual TMSCl addition and cooling (dry ice/acetone bath) prevent thermal degradation .
  • Purification Challenges: Column chromatography with hexane/EtOAc (95:5) improves separation of TMS byproducts .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods due to volatile TMSCl byproducts (irritating vapors) .
  • PPE: Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage: Under inert gas (N₂/Ar) at -20°C to prevent moisture-induced decomposition .

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